Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate is a complex organic compound with potential applications in various scientific fields This compound features a pyrimidine core substituted with multiple functional groups, including an ethyl ester, a methylsulfanyl group, and a trichlorophenylsulfonylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure can be constructed through nucleophilic substitution reactions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using a methylthiolating agent like methylthiol or dimethyl disulfide.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with the pyrimidine core.
Sulfonylation: The trichlorophenylsulfonyl group can be introduced through a sulfonylation reaction using trichlorophenylsulfonyl chloride.
Esterification: Finally, the ethyl ester can be formed through esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms in the trichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate may be explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, possibly serving as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The trichlorophenylsulfonyl group could play a role in binding to active sites, while the pyrimidine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4-dichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate
- Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trifluorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate is unique due to the specific arrangement and types of substituents on the pyrimidine core. The presence of the trichlorophenylsulfonyl group distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-[3-[(2,4,5-trichlorophenyl)sulfonylamino]phenoxy]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O5S2/c1-3-30-19(27)13-10-24-20(32-2)25-18(13)31-12-6-4-5-11(7-12)26-33(28,29)17-9-15(22)14(21)8-16(17)23/h4-10,26H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFJCJXPEFHZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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